molecular formula C17H23N3OS B6472986 N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 2640959-00-6

N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6472986
CAS No.: 2640959-00-6
M. Wt: 317.5 g/mol
InChI Key: XWKIXIIHSDIFMN-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolidine-carboxamide scaffold. Benzothiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-11-5-6-13-14(9-11)22-16(18-13)20-8-7-12(10-20)15(21)19-17(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKIXIIHSDIFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCC(C3)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions. The tert-butyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzothiazoles or pyrrolidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical assays to study enzyme activities or as a ligand in receptor binding studies.

Medicine: In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural similarity to known bioactive molecules makes it a candidate for further optimization and testing.

Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-tert-butyl-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with benzothiazole-containing heterocycles, particularly those incorporating pyrrolidine or thiazolidinone rings. Key analogs include:

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[substituted phenyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamides (6a–j)

These derivatives (e.g., 6a, 6b, 6c) feature a 4-thiazolidinone ring instead of pyrrolidine and demonstrate moderate to high antimicrobial activity against S. aureus (MIC: 12.5–25 µg/mL) and C. albicans (MIC: 6.25–12.5 µg/mL) . The presence of electron-withdrawing groups (e.g., Cl, NO₂) enhances activity, suggesting that substituents on the phenyl ring critically influence bioactivity .

N'-(Substituted benzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazides (5b–j)

These Schiff base analogs (e.g., 5b , 5c , 5i ) exhibit varied melting points (145–257°C) and solubility, correlating with substituent polarity. For instance, 5i (with a nitro group) shows a higher melting point (198–199°C) compared to 5j (furan-substituted, 181–184°C) .

Functional Group Variations
  • Tert-butyl vs.
  • Pyrrolidine vs. Pyridine : Pyrrolidine’s conformational flexibility contrasts with pyridine’s rigidity in analogs like 5b–j , which could affect receptor binding kinetics .

Table 1: Selected Physicochemical Properties

Compound Melting Point (°C) Yield (%) Elemental Analysis (C/H/N %) Reference
6a 184–186 57 C 59.80, H 4.08, N 15.12
6i 256–257 59 C 56.71, H 4.11, N 13.73
5i 198–199 48 C 56.70, H 3.70, N 13.70
5j 181–184 54 C 55.80, H 3.72, N 15.45

Table 2: Antimicrobial Activity (MIC, µg/mL)

Compound S. aureus E. coli C. albicans Reference
6a 25 >100 12.5
6i 12.5 50 6.25
6j 25 100 12.5
Standard* 6.25 12.5 3.12

*Standards: Ampicillin (bacteria), Griseofulvin (fungi).

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